5-Chloro-7-methyl-[1,2,4]triazolo[1,5-f]pyrimidine
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Overview
Description
5-Chloro-7-methyl-[1,2,4]triazolo[1,5-f]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, agriculture, and material science. The unique structure of this compound allows it to interact with various biological targets, making it a valuable compound for scientific research.
Preparation Methods
The synthesis of 5-Chloro-7-methyl-[1,2,4]triazolo[1,5-f]pyrimidine can be achieved through several synthetic routes. One common method involves the reaction of 3,5-diamino-1,2,4-triazole with 1,3-dichloroacetone under reflux conditions . This reaction typically requires the use of a solvent such as ethanol or methanol and a catalyst like hydrochloric acid to facilitate the formation of the desired product. Industrial production methods may involve similar reaction conditions but on a larger scale, with optimized parameters to ensure high yield and purity of the compound.
Chemical Reactions Analysis
5-Chloro-7-methyl-[1,2,4]triazolo[1,5-f]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives, depending on the reagents and conditions used.
Cyclization Reactions: It can participate in cyclization reactions to form fused ring systems, which are valuable in medicinal chemistry.
Common reagents used in these reactions include sodium hydride, potassium carbonate, and various organic solvents. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
5-Chloro-7-methyl-[1,2,4]triazolo[1,5-f]pyrimidine has a wide range of scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of novel drugs targeting various diseases, including cancer and infectious diseases.
Agriculture: The compound exhibits herbicidal and fungicidal properties, making it useful in the development of agrochemicals.
Material Science: It is used in the synthesis of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-Chloro-7-methyl-[1,2,4]triazolo[1,5-f]pyrimidine involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes such as proliferation and apoptosis .
Comparison with Similar Compounds
5-Chloro-7-methyl-[1,2,4]triazolo[1,5-f]pyrimidine can be compared with other similar compounds such as:
7-Hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine: This compound has a hydroxyl group instead of a chlorine atom, which affects its reactivity and biological activity.
5-Methyl-7-chloro-[1,2,4]triazolo[1,5-a]pyrimidine: Similar in structure but with different substitution patterns, leading to variations in chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Biological Activity
5-Chloro-7-methyl-[1,2,4]triazolo[1,5-f]pyrimidine is a heterocyclic compound belonging to the class of triazolo-pyrimidines. Its molecular formula is C6H5ClN4, characterized by a chloro group at the 5-position and a methyl group at the 7-position of the triazole ring. This unique structural arrangement contributes to its diverse biological activities and potential applications in medicinal chemistry.
The compound can be synthesized through various methods, including the reaction of 3,5-diamino-1,2,4-triazole with 1,3-dichloroacetone under reflux conditions. The presence of the chloro substituent allows for nucleophilic substitution reactions, enhancing its reactivity and potential for further derivatization.
Biological Activities
Research indicates that this compound exhibits significant biological activities across several domains:
- Anticancer Activity : Compounds within the [1,2,4]triazolo[1,5-f]pyrimidine class have shown promising antiproliferative effects against various cancer cell lines. For instance, derivatives have been tested against MGC-803, HCT-116, and MCF-7 cells. One study reported that certain derivatives exhibited IC50 values as low as 0.53 μM against HCT-116 cells, indicating potent anticancer properties .
- Antiviral Activity : The compound's structural characteristics make it a candidate for antiviral drug development. Research has shown that similar triazolo-pyrimidine derivatives can inhibit viral replication and exhibit activity against viruses such as Zika and Dengue .
- Antimicrobial Properties : The compound has also demonstrated antimicrobial activity against various pathogens, making it a candidate for further exploration in the field of infectious diseases .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Inhibition of Enzymatic Activity : The compound can inhibit enzymes by binding to their active sites. For example, it has been shown to affect tubulin polymerization and modulate signaling pathways such as ERK signaling in cancer cells .
- Induction of Apoptosis : Certain derivatives have been reported to induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins .
Comparative Analysis with Related Compounds
A comparative analysis highlights the unique biological profiles of this compound against structurally similar compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine | Similar triazole-pyrimidine structure | Anticancer |
6-Bromo-[1,2,4]triazolo[1,5-a]pyrimidine | Bromine substitution at position 6 | Antiviral |
3-Bromo-7-chloropyrazolo[1,5-a]pyrimidine | Pyrazole instead of triazole | Antimicrobial |
5,7-Dichloro-[1,2,4]triazolo[1,5-a]pyridin-2-amine | Additional chlorine substituent | Antiproliferative |
7-Hydroxy-5-methyl-1,3,4-triazaindolizine | Different heterocyclic framework | Antioxidant |
This table illustrates how the unique combination of chlorine and methyl substitutions on the triazole ring influences the biological activity profile compared to similar compounds.
Case Studies
Several case studies have explored the efficacy of this compound derivatives:
- Anticancer Efficacy : A study evaluated a series of derivatives against MGC-803 cells and found that one derivative (H12) exhibited an IC50 value of 9.47 μM. It was noted for its ability to inhibit colony formation and induce apoptosis through ERK pathway modulation .
- Antiviral Potential : Another study reported that derivatives showed significant antiviral activity against ZIKV and DENV-2 with EC50 values indicating effective inhibition at low concentrations .
Properties
Molecular Formula |
C6H5ClN4 |
---|---|
Molecular Weight |
168.58 g/mol |
IUPAC Name |
5-chloro-7-methyl-[1,2,4]triazolo[1,5-c]pyrimidine |
InChI |
InChI=1S/C6H5ClN4/c1-4-2-5-8-3-9-11(5)6(7)10-4/h2-3H,1H3 |
InChI Key |
CAITUXQFBMFSFY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC=NN2C(=N1)Cl |
Origin of Product |
United States |
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